N-(2-chlorophenyl)cyclopropanecarboxamide
CAS No.: 14371-98-3
Cat. No.: VC15980122
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14371-98-3 |
|---|---|
| Molecular Formula | C10H10ClNO |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | N-(2-chlorophenyl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C10H10ClNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
| Standard InChI Key | GYCVFBXOHKLFHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NC2=CC=CC=C2Cl |
Introduction
N-(2-Chlorophenyl)cyclopropanecarboxamide is a chemical compound characterized by its unique molecular structure, which includes a cyclopropane ring attached to a carboxamide group and a 2-chlorophenyl substituent. The molecular formula of this compound is C10H10ClNO, with a molecular weight of approximately 195.65 g/mol . This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis of N-(2-Chlorophenyl)cyclopropanecarboxamide
The synthesis of N-(2-Chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.
Biological Activities and Potential Applications
Research indicates that N-(2-Chlorophenyl)cyclopropanecarboxamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's ability to interact with specific biological targets suggests it may modulate enzyme or receptor activities, leading to various therapeutic effects. Preliminary findings suggest that its chlorinated structure enhances binding affinity to certain receptors compared to non-halogenated analogs.
Comparison with Analogous Compounds
Several compounds share structural similarities with N-(2-Chlorophenyl)cyclopropanecarboxamide, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide | Bromo and chloro substituents | Enhanced reactivity due to bromine substituent |
| N-(5-amino-2-chlorophenyl)cyclopropanecarboxamide | Amino group addition | Potential for increased biological activity through amino group |
| N-(2-iodophenyl)cyclopropanecarboxamide | Iodine substituent | Distinct reactivity owing to iodine's larger size |
| Cyclopropanecarboxamide | Lacks halogen substituents | Simpler structure without additional functional groups |
Research Findings and Future Directions
Ongoing studies are exploring the mechanisms of action and efficacy of N-(2-Chlorophenyl)cyclopropanecarboxamide against different biological systems. Research into its pharmacokinetics and toxicity is crucial for understanding its potential as a therapeutic agent. The compound's unique structure and potential biological activities make it an attractive subject for further research in medicinal chemistry and material science.
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